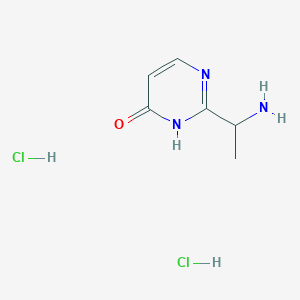
2-(1-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride is a chemical compound known for its significant role in various scientific research fields. This compound is often used in biochemical studies due to its unique properties and interactions with biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the final product .
化学反応の分析
Types of Reactions
2-(1-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels to ensure the correct transformation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield a corresponding ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
2-(1-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with enzymes and proteins, providing insights into biochemical pathways.
Medicine: Research includes its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of pharmaceuticals and other chemical products
作用機序
The mechanism of action of 2-(1-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound may inhibit or activate certain enzymes, affecting cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
Y-27632 dihydrochloride: A similar compound known for its role as a Rho-associated protein kinase inhibitor.
N-Acetyl-L-cysteine: Another compound with similar biochemical applications but different structural properties
Uniqueness
2-(1-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in research settings where precise modulation of biochemical pathways is required .
特性
分子式 |
C6H11Cl2N3O |
|---|---|
分子量 |
212.07 g/mol |
IUPAC名 |
2-(1-aminoethyl)-1H-pyrimidin-6-one;dihydrochloride |
InChI |
InChI=1S/C6H9N3O.2ClH/c1-4(7)6-8-3-2-5(10)9-6;;/h2-4H,7H2,1H3,(H,8,9,10);2*1H |
InChIキー |
GHNYMMKYTYIZOO-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC=CC(=O)N1)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride](/img/structure/B13513887.png)
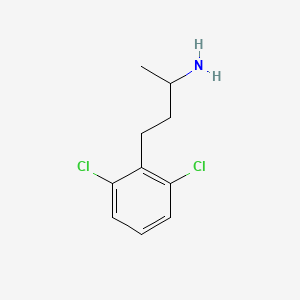
![tert-Butyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate](/img/structure/B13513895.png)
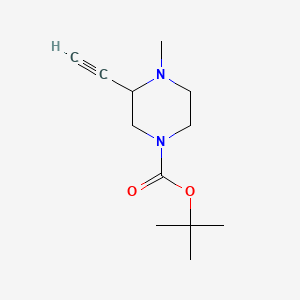
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride](/img/structure/B13513913.png)
![(1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride](/img/structure/B13513930.png)

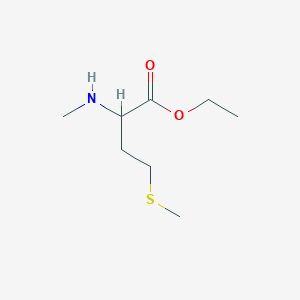
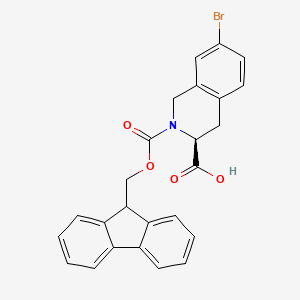


![1-{hexahydro-2H-furo[3,4-b]pyran-2-yl}methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13513965.png)
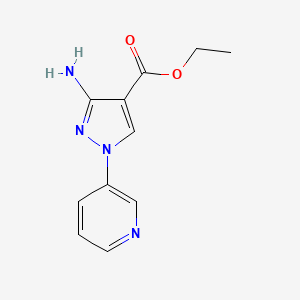
![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13513978.png)
